

# VDM11: A Technical Guide to an Anandamide Transport Inhibitor

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CAS Number: 313998-81-1

This technical guide provides an in-depth overview of **VDM11**, a potent and selective inhibitor of the anandamide membrane transporter (AMT). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological activity, and experimental applications of this compound.

#### **Core Chemical Properties**

**VDM11**, with the chemical name (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic cannabinoid analog. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	313998-81-1	[1][2][3]
Molecular Formula	C27H39NO2	[1][2]
Molecular Weight	409.61 g/mol	[1][3]
Physical State	Tan-colored substance, available as a pure oil or in solution.[2][4]	
Solubility	Soluble in ethanol (30 mg/ml), DMF (30 mg/ml), and DMSO (20 mg/ml).[2] It is also available in a water-soluble emulsion.[3]	
Storage	Desiccate at -20°C, protected from light, and under an inert gas like argon.[1][4][5]	_

### **Biological Activity and Mechanism of Action**

**VDM11** is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), thereby blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft.[1][6] This inhibition leads to an increase in the extracellular concentration of anandamide, potentiating its effects on cannabinoid receptors and other targets.[6]

The biological activity of **VDM11** extends beyond AMT inhibition, with reported effects on other components of the endocannabinoid system, albeit with lower potency.

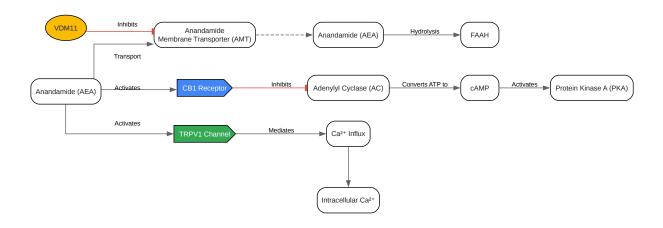


Target	Activity	Quantitative Data	Reference
Anandamide Membrane Transporter (AMT)	Inhibition	IC50: 4-11 μM	[1][3]
Fatty Acid Amide Hydrolase (FAAH)	Inhibition	IC <sub>50</sub> : 1.6 - 2.9 μM (dependent on BSA concentration)[7]	[7]
Monoacylglycerol Lipase (MAGL)	Inhibition	IC50: 6 - 14 μM (dependent on BSA concentration)[7]	[7]
Cannabinoid Receptor 1 (CB1)	Weak Agonist/Ligand	K <sub>i</sub> : > 5-10 μM	[1][4]
Cannabinoid Receptor 2 (CB2)	Weak Ligand	K <sub>i</sub> : > 5-10 μM	[1]
Transient Receptor Potential Vanilloid 1 (TRPV1)	Negligible Agonist Activity	-	[1]

## **Signaling Pathways Modulated by VDM11**

The primary mechanism of **VDM11**, the inhibition of anandamide reuptake, initiates a cascade of downstream signaling events. By increasing the availability of anandamide, **VDM11** indirectly modulates pathways regulated by anandamide's targets, most notably the CB1 and TRPV1 receptors.





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Figure 1: VDM11 Mechanism of Action and Downstream Signaling

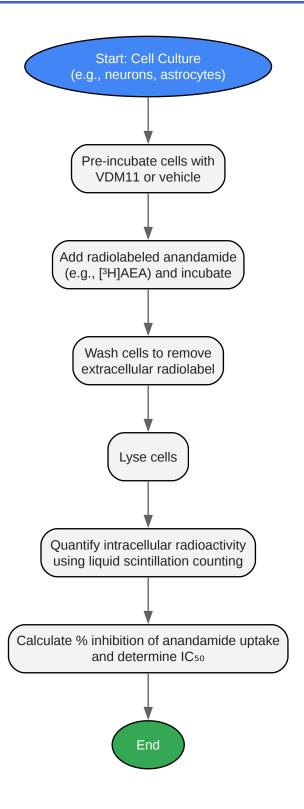
#### **Experimental Protocols**

This section outlines the general methodologies for key experiments involving **VDM11**. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.

#### **Anandamide Uptake Inhibition Assay**

This assay measures the ability of **VDM11** to inhibit the transport of anandamide into cells.





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Figure 2: Anandamide Uptake Inhibition Assay Workflow

Methodology:



- Cell Culture: Plate appropriate cells (e.g., primary neurons, astrocytes, or cell lines expressing AMT) in multi-well plates.[8]
- Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of VDM11 or vehicle for a defined period.[8]
- Incubation: Add a known concentration of radiolabeled anandamide (e.g., [³H]anandamide) to the wells and incubate at 37°C for a short period (e.g., 2-15 minutes).[8][9]
- Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.[9]
- Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[9]
- Data Analysis: Determine the amount of anandamide uptake in the presence of **VDM11** relative to the vehicle control to calculate the percent inhibition and subsequently the IC<sub>50</sub> value.[8]

#### **Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay**

This assay determines the inhibitory effect of **VDM11** on the enzymatic activity of FAAH.

Methodology using a fluorescent substrate:

- Enzyme Preparation: Use a source of FAAH, such as rat brain homogenates or microsomes from cells overexpressing FAAH.[3][5]
- Reaction Mixture: Prepare a reaction buffer containing the FAAH enzyme source.[3]
- Inhibitor Incubation: Add varying concentrations of VDM11 or a known FAAH inhibitor (positive control) to the reaction mixture and pre-incubate.[3]
- Substrate Addition: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).[2][5]
- Fluorescence Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) as FAAH



cleaves the substrate to release the fluorescent product.[3]

Data Analysis: Calculate the rate of reaction and determine the percent inhibition by VDM11
to derive the IC<sub>50</sub> value.[3]

#### Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay assesses the inhibitory potential of **VDM11** against MAGL activity.

Methodology using a fluorometric assay kit:

- Enzyme and Substrate Preparation: Prepare the MAGL enzyme and a fluorogenic substrate according to the manufacturer's instructions.[10]
- Inhibitor and Control Wells: Set up wells for the inhibitor (VDM11), a positive control inhibitor, and a vehicle control.[10]
- Reaction Initiation: Add the MAGL enzyme to the wells, followed by the addition of VDM11 or controls. Pre-incubate to allow for inhibitor interaction.[10]
- Substrate Addition and Incubation: Add the fluorogenic substrate to all wells to start the reaction and incubate at the recommended temperature.[10]
- Fluorescence Reading: Measure the fluorescence intensity at the specified excitation and emission wavelengths.[10]
- Data Analysis: Calculate the percentage of MAGL activity inhibition by VDM11 and determine the IC<sub>50</sub> value.[10]

#### Cannabinoid Receptor (CB1/CB2) Binding Assay

This assay evaluates the binding affinity of **VDM11** to cannabinoid receptors.

Methodology using radioligand displacement:

 Membrane Preparation: Prepare cell membranes from cells expressing either CB1 or CB2 receptors.[11]



- Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]CP55,940), and varying concentrations of **VDM11** or a known CB receptor ligand (for competition).[11]
- Incubation: Incubate the mixture to allow binding to reach equilibrium.[12]
- Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter plate to separate the membrane-bound radioligand from the free radioligand.[12]
- Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.[12]
- Data Analysis: Determine the concentration of **VDM11** that displaces 50% of the specific binding of the radioligand (IC<sub>50</sub>) and calculate the binding affinity (K<sub>i</sub>) using the Cheng-Prusoff equation.[11]

#### Conclusion

**VDM11** is a valuable pharmacological tool for studying the endocannabinoid system. Its primary action as an anandamide membrane transporter inhibitor allows for the investigation of the physiological and pathological roles of elevated anandamide levels. While it exhibits some off-target effects, particularly on FAAH and MAGL at higher concentrations, its selectivity for AMT at lower micromolar ranges makes it a useful probe for dissecting endocannabinoid signaling pathways. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of **VDM11** and similar compounds.

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